3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
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Overview
Description
3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a phenyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride typically involves the reaction of phenylhydrazine with ethyl cyanoacetate under basic conditions to form the pyrazole ringThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target .
Comparison with Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-(4-methylphenyl)-1-phenylpyrazole
- 3-amino-4-pyrazolecarbonitrile
Comparison:
- 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
2648938-90-1 |
---|---|
Molecular Formula |
C10H9ClN4 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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